3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one
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Overview
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitro-2-aminobenzene, under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxazole intermediate.
Introduction of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.
Final Assembly: The final step involves the coupling of the oxazole-piperidine intermediate with the pyrimidine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an oxazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Oxazoline derivatives from the reduction of the oxazole ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of oxazole, piperidine, and pyrimidine derivatives with biological targets. Its trifluoromethyl group can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, while the piperidine ring can enhance the compound’s binding affinity. The trifluoromethyl group on the pyrimidine ring can improve the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-piperidin-1-yl)propan-1-one: Lacks the trifluoromethyl-pyrimidine group.
1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one: Similar structure but different connectivity of functional groups.
Uniqueness
The presence of the trifluoromethyl-pyrimidine group in 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one distinguishes it from other similar compounds. This group can significantly enhance the compound’s biological activity and stability, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-11-14(12(2)28-24-11)3-4-16(26)25-9-6-13(7-10-25)27-17-22-8-5-15(23-17)18(19,20)21/h5,8,13H,3-4,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIROHBUJQOBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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